1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the azetidine ring imparts unique reactivity and stability characteristics, making it a valuable compound for research and industrial applications.
Biochemical Analysis
Biochemical Properties
1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s azetidine ring is known for its ring strain, which contributes to its reactivity and interaction with biomolecules . For instance, it can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The interactions between this compound and these biomolecules are primarily driven by its structural features, such as the presence of the ethoxyphenyl group and the carboxylic acid moiety .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades . Additionally, it can affect the expression of specific genes involved in cellular growth, differentiation, and apoptosis. These effects are mediated through its interactions with cellular receptors and transcription factors, highlighting its potential as a modulator of cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For example, it can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The binding interactions are facilitated by the compound’s structural features, such as the azetidine ring and the ethoxyphenyl group. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways and improvement in cellular function . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through specific enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are crucial for understanding the compound’s overall biochemical effects and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, and it may accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as its solubility, binding affinity to cellular components, and interactions with transport proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization. One common method includes the reaction of ethyl 4-ethoxybenzylamine with a suitable azetidine precursor under controlled conditions. The reaction conditions often involve the use of solvents like isopropanol and catalysts to facilitate the ring closure and subsequent functionalization .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to optimize the production efficiency. The use of advanced purification methods, including crystallization and chromatography, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and antiviral activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
1-Benzylazetidine-3-carboxylic acid: Similar in structure but with a benzyl group instead of the ethoxyphenyl group.
4-Phenylazetidine-2-carboxylic acid: Differing in the position and type of substituents on the azetidine ring
Uniqueness: 1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid is unique due to the presence of the ethoxyphenyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-5-3-10(4-6-12)7-14-8-11(9-14)13(15)16/h3-6,11H,2,7-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZHMQXPUHMSLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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